Cuniloside B

Vue d'ensemble

Description

Eucalmaidin E is a natural product found in Eucalyptus globulus, Eucalyptus cypellocarpa, and other organisms with data available.

Applications De Recherche Scientifique

Rôle dans la biosynthèse des huiles essentielles

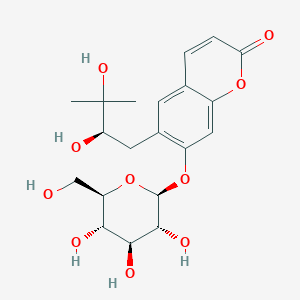

Le Cuniloside B est un ester monoterpénoïde présent dans l'Eucalyptus {svg_1}. On pense qu'il joue un rôle dans la biosynthèse des huiles essentielles ou leur mobilisation des sites de synthèse vers la lumière des cavités sécrétoires {svg_2}. Cela suggère que le this compound pourrait être un acteur clé dans la production d'huiles essentielles, qui ont diverses applications dans des industries telles que les cosmétiques, l'alimentation et les produits pharmaceutiques.

Présence répandue dans l'Eucalyptus

Le this compound a été retrouvé dans les extraits de feuilles de 28 espèces d'eucalyptus différentes, ce qui indique sa présence répandue {svg_3}. Cela pourrait potentiellement en faire un composé facilement disponible pour la recherche et les applications commerciales.

Composant non volatil des cavités sécrétoires d'huile essentielle

Le this compound est un composant non volatil présent dans les cavités sécrétoires des feuilles d'Eucalyptus {svg_4}. Cela suggère qu'il pourrait jouer un rôle dans le stockage ou la stabilité des huiles essentielles, qui sont généralement volatiles.

Activité antitumorale potentielle

Des recherches sur les résidus de feuilles d'Eucalyptus, qui contiennent des triterpénoïdes (une classe de composés qui inclut le this compound), ont montré des effets inhibiteurs modérés sur les cellules cancéreuses du sein humaines MDA-MB-231, les cellules d'adénocarcinome gastrique SGC-7901 et les cellules de cancer du col de l'utérus Hela {svg_5}. Cela suggère que le this compound pourrait potentiellement avoir des propriétés antitumorales.

Conservation des fruits

Les huiles essentielles d'eucalyptus, qui contiennent du this compound, ont été utilisées pour la conservation des fruits de pomme et de poire {svg_6}. Elles se sont avérées réduire la croissance de Penicillium expansum, un champignon qui provoque des maladies après la récolte {svg_7}. Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de fongicides naturels.

Mécanisme D'action

Target of Action

Cuniloside B, also known as Eucalmaidin E, is a non-volatile glucose monoterpene ester It has been reported to show anti-leishmanial activity , suggesting that it may target the biological processes of the Leishmania species.

Mode of Action

Given its anti-leishmanial activity , it can be inferred that it interacts with the biological processes of the Leishmania species to exert its effects

Biochemical Pathways

It is known that this compound is a glucose monoterpene ester , which suggests that it may be involved in terpenoid biosynthesis or other related metabolic pathways

Result of Action

This compound has been reported to exhibit anti-leishmanial activity This suggests that it may interfere with the life cycle of the Leishmania species, leading to their death or inhibition of growth

Action Environment

This compound is localized specifically to the essential oil secretory cavities of myrtaceous species . This localization suggests that the compound’s action, efficacy, and stability may be influenced by the specific environmental conditions within these secretory cavities. For instance, factors such as pH, temperature, and the presence of other compounds within the secretory cavities could potentially impact the action of this compound.

Analyse Biochimique

Biochemical Properties

Eucalmaidin E plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with oleuropeyl glucose esters and flavanones, which are localized to the essential oil secretory cavities of Eucalyptus species . These interactions are crucial for the compound’s biological activities, including its antimicrobial and antioxidant properties.

Cellular Effects

Eucalmaidin E influences various types of cells and cellular processes. It has been observed to affect cell proliferation, apoptosis, and differentiation. Studies have shown that Eucalmaidin E exhibits antitumor activity by inhibiting the proliferation of cancer cells such as human breast cancer cell MDA-MB-231, gastric adenocarcinoma cell SGC-7901, and cervical cancer cell Hela . Additionally, it impacts cell signaling pathways and gene expression, contributing to its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of Eucalmaidin E involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Eucalmaidin E has been found to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its antitumor effects . The compound’s ability to modulate gene expression further enhances its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Eucalmaidin E have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Eucalmaidin E maintains its biological activity over extended periods, making it a reliable compound for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Eucalmaidin E vary with different dosages in animal models. Research has indicated that the compound exhibits a dose-dependent response, with higher doses leading to increased antitumor activity . It is essential to monitor for any toxic or adverse effects at high doses to ensure its safe application in therapeutic settings.

Metabolic Pathways

Eucalmaidin E is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biological activity . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

Within cells and tissues, Eucalmaidin E is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are vital for its biological activity . The efficient transport and distribution of Eucalmaidin E ensure its effectiveness in therapeutic applications.

Subcellular Localization

Eucalmaidin E exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This precise localization is essential for its role in cellular processes and therapeutic applications.

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O10/c1-25(2,32)16-9-5-14(6-10-16)22(30)34-13-18-19(27)20(28)21(29)24(35-18)36-23(31)15-7-11-17(12-8-15)26(3,4)33/h5,7,16-21,24,27-29,32-33H,6,8-13H2,1-4H3/t16-,17-,18+,19+,20-,21+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLLIDAUJSAZHE-SKNUFNKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(=CC1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CCC(CC3)C(C)(C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CCC(=CC1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC[C@@H](CC3)C(C)(C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187303-40-7 | |

| Record name | Eucalmaidin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187303407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the taxonomic distribution of Cuniloside B within the Eucalyptus genus?

A1: this compound, a glucose monoterpene ester, has been found in various Eucalyptus species. Research suggests a link between this compound presence and specific Eucalyptus subgenera. For instance, species belonging to the Symphyomyrtus subgenus show a higher concentration of this compound compared to those from the Eucalyptus subgenus, where the flavanone Pinocembrin dominates. [] This suggests a potential taxonomic pattern in the distribution of this compound. Furthermore, studies on Eucalyptus polybractea R.T. Baker revealed the presence of this compound in all examined trees from two different populations. [] This finding indicates a widespread occurrence of this compound at both inter- and intra-species levels within the Eucalyptus genus.

Q2: Where is this compound localized within Eucalyptus leaves?

A2: this compound, alongside other oleuropeyl glucose esters, is specifically localized within the essential oil secretory cavities of Eucalyptus leaves. [, ] Interestingly, these compounds are found concentrated on the exterior of cavity lumina, spatially separated from other components. [] This specific localization suggests a potential for targeted extraction and research focusing on the biological roles of this compound within these secretory cavities.

Q3: What is the potential significance of this compound in Eucalyptus trees?

A3: While the exact ecological function of this compound remains unclear, its consistent presence in various Eucalyptus species and specific localization within secretory cavities suggests a significant biological role. [] The fact that this compound concentrations positively correlate with total essential oil concentration in Eucalyptus polybractea further supports this notion. [] Further research is necessary to elucidate the specific functions of this compound, which may include roles in plant defense, pollinator attraction, or allelopathy.

Q4: What is the chemical structure of this compound?

A4: While the provided abstracts lack specific details on the chemical structure, they mention that this compound is a glucose monoterpene ester. [, ] This implies that the molecule consists of a monoterpene unit linked to a glucose molecule via an ester bond. To obtain the precise structural formula, molecular weight, and spectroscopic data, further investigation into the chemical literature is required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[8-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B1151952.png)

![tri((113C)methyl)-[2-[4-oxo-4-[2-[tri((113C)methyl)azaniumyl]ethoxy]butanoyl]oxyethyl]azanium;dichloride](/img/structure/B1151956.png)